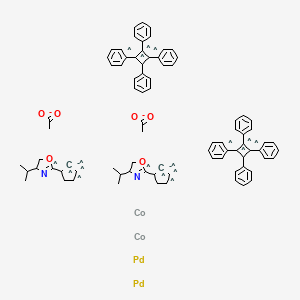

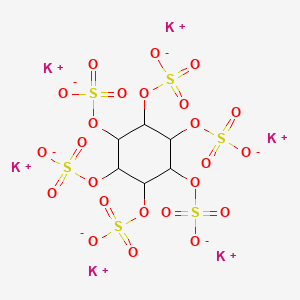

![molecular formula C7H4ClNO3S B12287596 Benzo[d]oxazole-4-sulfonyl chloride CAS No. 1068144-14-8](/img/structure/B12287596.png)

Benzo[d]oxazole-4-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Benzoxazolesulfonylchloride is a chemical compound with the molecular formula C7H4ClNO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoxazolesulfonylchloride typically involves the reaction of benzoxazole with chlorosulfonic acid. The process is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The reaction can be represented as follows:

Benzoxazole+Chlorosulfonic Acid→4-Benzoxazolesulfonylchloride

The reaction is usually performed at low temperatures to prevent decomposition and to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of 4-Benzoxazolesulfonylchloride involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.

化学反応の分析

反応の種類: 4-ベンゾオキサゾールスルホニルクロリドは、次のようなさまざまな化学反応を起こします。

置換反応: それは、アミンやアルコールなどの求核試薬と反応して、それぞれスルホンアミドとスルホン酸エステル誘導体を形成します。

還元反応: スルホニルクロリド基は、適切な条件下でスルホン酸またはスルホンアミドに還元できます。

酸化反応: それほど一般的ではありませんが、スルホン酸誘導体を形成するために酸化を起こす可能性があります。

一般的な試薬と条件:

求核置換: エチルアミンなどのアミンやメタノールなどのアルコールなどの試薬が一般的に使用されます。反応は通常、トリエチルアミンなどの塩基の存在下で行われます。

還元: スルホニルクロリド基をスルホン酸またはスルホンアミドに変換するために、スズ(II)クロリド(SnCl2)などの還元剤が使用されます。

酸化: 過酸化水素(H2O2)などの強力な酸化剤は、制御された条件下で使用できます。

主な生成物:

スルホンアミド: アミンとの反応から生成されます。

スルホン酸エステル: アルコールとの反応から生成されます。

スルホン酸: 還元または酸化反応から生成されます。

科学的研究の応用

4-ベンゾオキサゾールスルホニルクロリドは、科学研究において幅広い応用があります。

化学: これは、医薬品や農薬を含むさまざまな有機化合物の合成における中間体として使用されます。

生物学: これは、生物学的プロセスを研究するための生体分子の修飾に使用されます。

医学: 4-ベンゾオキサゾールスルホニルクロリドの誘導体は、抗菌作用や抗がん作用などの潜在的な治療特性について調査されています。

工業: これは、染料、顔料、その他の特殊化学品の製造に使用されます。

作用機序

4-ベンゾオキサゾールスルホニルクロリドの作用機序は、求核試薬に対する反応性に関係しています。スルホニルクロリド基は非常に求電子性があり、アミンやアルコールなどの求核試薬による攻撃を受けやすいです。この反応性は、さまざまな化学合成プロセスで、ターゲット分子にスルホニル基を導入するために利用されています。関与する分子標的と経路は、特定の用途と求核試薬の性質によって異なります。

類似の化合物:

ベンゾオキサゾール: スルホニルクロリド基のない親化合物です。

ベンゾオキサゾール-2-スルホニルクロリド: ベンゾオキサゾール環の異なる位置にスルホニルクロリド基を持つ類似の化合物です。

ベンゾチアゾールスルホニルクロリド: ベンゾオキサゾール環の酸素原子が硫黄原子に置き換えられた関連化合物です。

独自性: 4-ベンゾオキサゾールスルホニルクロリドは、その特定の反応性とベンゾオキサゾール環におけるスルホニルクロリド基の位置のためにユニークです。このユニークな構造は、明確な化学的特性を付与し、さまざまな合成用途において貴重なものとなっています。

類似化合物との比較

Benzoxazole: The parent compound, which lacks the sulfonyl chloride group.

Benzoxazole-2-sulfonylchloride: A similar compound with the sulfonyl chloride group at a different position on the benzoxazole ring.

Benzothiazolesulfonylchloride: A related compound where the oxygen atom in the benzoxazole ring is replaced by sulfur.

Uniqueness: 4-Benzoxazolesulfonylchloride is unique due to its specific reactivity and the position of the sulfonyl chloride group on the benzoxazole ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications.

特性

CAS番号 |

1068144-14-8 |

|---|---|

分子式 |

C7H4ClNO3S |

分子量 |

217.63 g/mol |

IUPAC名 |

1,3-benzoxazole-4-sulfonyl chloride |

InChI |

InChI=1S/C7H4ClNO3S/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H |

InChIキー |

UFMUDLWRUMZPSI-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CO2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

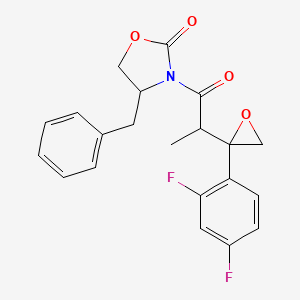

![2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)

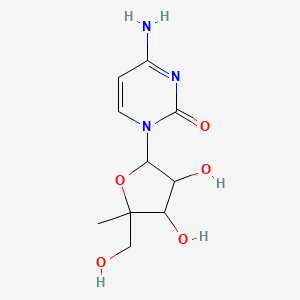

![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)

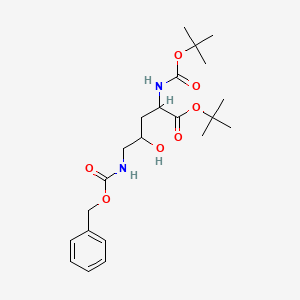

![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)

![methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B12287573.png)

![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)